molecular formula C10H12O2 B119221 (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione CAS No. 17553-86-5

(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

Cat. No. B119221
CAS RN: 17553-86-5
M. Wt: 164.2 g/mol
InChI Key: FNYAZSZTENLTRT-JTQLQIEISA-N
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Description

(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, also known as (S)-methyl-7a-hydroxy-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, is a naturally occurring dione compound that has been studied extensively for its potential medicinal applications. It is synthesized from the reaction of a methyl group and a hydroxy group on the indene ring structure. This compound has been found to have a wide range of activities, including anti-inflammatory, antioxidant, anti-fungal, antimicrobial, and anti-cancer effects. As such, it has been studied for its potential therapeutic applications in a variety of diseases and conditions.

Scientific Research Applications

Synthetic Applications

  • (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione in Organic Syntheses : The compound has been used as a reactant in organic synthesis processes. For instance, its reaction with methyl vinyl ketone in N,N-dimethyl-formamide led to the formation of various intermediates, highlighting its role in complex organic synthesis reactions (Hajos & Parrish, 2003).

  • Formation of Cyclic Ethylene Acetal : The compound was investigated for its ability to form cyclic ethylene acetal structures. It was found that transforming this dione into 5-monoacetal under mild conditions resulted in complex mixtures, demonstrating its intricate reactivity in organic synthesis (Brown, Burge & Collins, 1983).

  • Synthesis of Trifluoromethyl Group : The compound was used in the synthesis of optically active tetrahydro trifluoromethyl indene dione, showcasing its utility in creating optically active substances, which are important in pharmaceutical and chemical industries (Blazejewski, 1990).

Pharmaceutical and Chemical Applications

  • Enantioselective Synthesis : The compound has been applied in the enantioselective synthesis of phenylthio derivatives, an approach critical for producing chiral molecules used in pharmaceuticals (Kwiatkowski et al., 1989).

  • Total Synthesis of Pinguisone : It played a pivotal role in the stereoselective total synthesis of pinguisone, a compound of interest in chemical research for its unique structural features (Bernasconi et al., 1981, 1982).

Molecular and Structural Studies

  • Vibrational Study and Molecular Structure : The molecular structure and vibrational characteristics of the compound and its derivatives were analyzed, which is essential for understanding its physical and chemical properties (Prasad et al., 2010).

  • Crystal Structure Analysis : The crystal structure of derivatives of this compound was studied, providing insights into its potential applications in material science and nanotechnology (Ahamed et al., 2015).

properties

IUPAC Name

(7aS)-7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYAZSZTENLTRT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

CAS RN

17553-86-5
Record name (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
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(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
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(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Reactant of Route 4
(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Reactant of Route 5
(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Reactant of Route 6
(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

Citations

For This Compound
4
Citations
S Ahmadipour - 2016 - etheses.bham.ac.uk
The brown alga, Dictyota dichotoma, collected from the Indian Ocean has proven to be a prolific source of new diterpenes. The diterpene, dictyoxetane, isolated from the brown alga, is …
Number of citations: 4 etheses.bham.ac.uk
SI Filipović, AB Bijelić, AI Bogdanović… - Facta Universitatis …, 2022 - casopisi.junis.ni.ac.rs
This review summarizes the current knowledge on pinguisane-type sesquiterpenoids, unique secondary metabolites of Hepaticae, their isolation, structural elucidation, possible …
Number of citations: 2 casopisi.junis.ni.ac.rs
A Banon-Caballero, G Guillena, C Najera, E Faggi… - Tetrahedron, 2013 - Elsevier
Silica-gel supported binam-derived prolinamides are efficient organocatalysts for the direct intramolecular and intermolecular aldol reaction under solvent-free conditions using …
Number of citations: 48 www.sciencedirect.com
Y Tang, J Liu, P Chen, M Lv, Z Wang… - The Journal of Organic …, 2014 - ACS Publications
A concise, stereoselective, and protecting-group-free total synthesis of aplykurodinone-1 from Hajos–Parrish ketone was described. The synthetic approach features a sequence of …
Number of citations: 24 pubs.acs.org

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